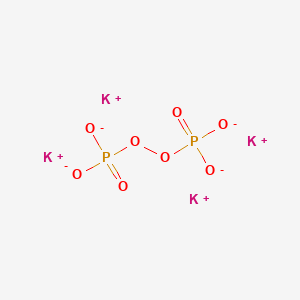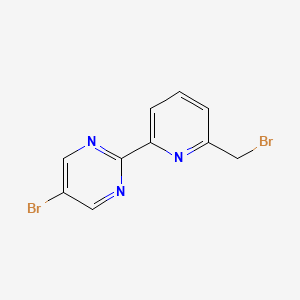
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. It is characterized by the presence of bromine atoms at specific positions on the rings, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(6-methylpyridin-2-yl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atoms in 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. The reaction typically requires a palladium catalyst and a base like potassium carbonate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Reduced Pyrimidines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new ligands, catalysts, and materials.
Biology
In biological research, this compound is used to study the interactions of brominated pyrimidines with biological macromolecules. It can be incorporated into nucleic acids to investigate the effects of halogenation on DNA and RNA stability and function.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its brominated structure makes it a valuable intermediate for the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
2-Bromo-6-methylpyridine: Contains a single bromine atom and a methyl group, offering different reactivity and applications.
5-Bromo-2-methylpyridine:
Uniqueness
5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with two bromine atoms
Propiedades
Fórmula molecular |
C10H7Br2N3 |
|---|---|
Peso molecular |
328.99 g/mol |
Nombre IUPAC |
5-bromo-2-[6-(bromomethyl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C10H7Br2N3/c11-4-8-2-1-3-9(15-8)10-13-5-7(12)6-14-10/h1-3,5-6H,4H2 |
Clave InChI |
HYOQPVWWUASJIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NC=C(C=N2)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



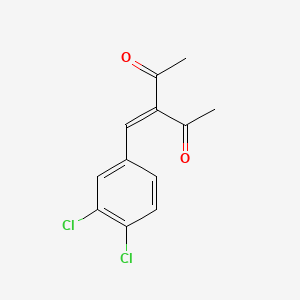
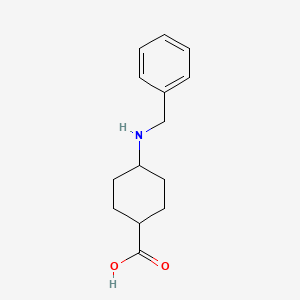
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
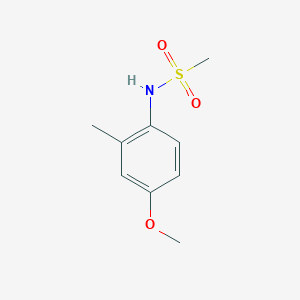
![2-Methoxybenzo[d][1,3]dioxol-4-ol](/img/structure/B8706125.png)
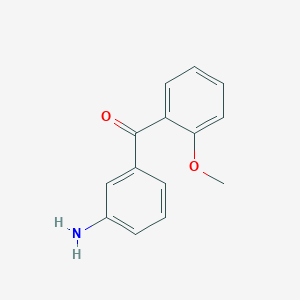
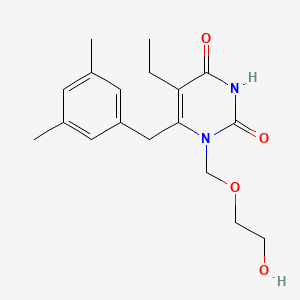
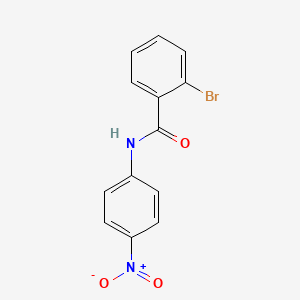
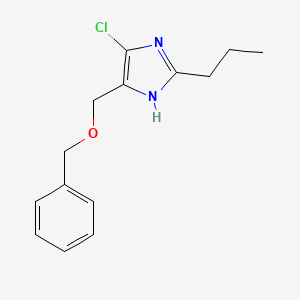
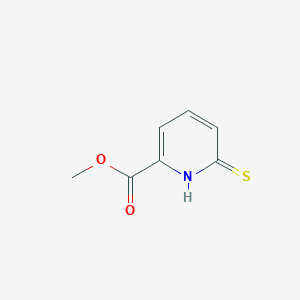
![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
